molecular formula C8H13NSn B1312202 Trimethyl(4-pyridyl)tin CAS No. 59020-06-3

Trimethyl(4-pyridyl)tin

Cat. No. B1312202
CAS RN: 59020-06-3
M. Wt: 241.91 g/mol
InChI Key: YCBWXJZXFUKDPU-UHFFFAOYSA-N
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Description

Trimethyl(4-pyridyl)tin, also known as 4-Trimethylstannylpyridine, is a chemical compound with the molecular formula C8H13NSn . It is a colorless to light yellow to light orange clear liquid .


Molecular Structure Analysis

The molecular weight of Trimethyl(4-pyridyl)tin is 241.91 . The InChI code for this compound is 1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h2-5H;3*1H3; .


Physical And Chemical Properties Analysis

Trimethyl(4-pyridyl)tin is a liquid at 20°C . It has a flash point of 89°C , a specific gravity of 1.42 , and a refractive index of 1.54 . It should be stored under inert gas at a temperature below 0°C .

Scientific Research Applications

Chemical and Physical Properties

  • Stability and Bonding Characteristics : Trimethyltin chloride and dimethyltin dichloride, closely related to Trimethyl(4-pyridyl)tin, exhibit varying stability constants influenced by the electron-attracting power of substituents on the pyridine ring. Their infrared spectra reveal specific Sn–O stretching vibrations, suggesting distinct bonding properties and ionic characters (Kawasaki, Hori, & Uenaka, 1967).

Synthesis and Reactivity

  • Synthesis and Reactions : Research shows that 2-(trimethylstannyl)pyridine, a compound similar to Trimethyl(4-pyridyl)tin, can be used in catalytic processes to generate tin-functionalized compounds. This highlights its potential role in synthetic chemistry and material science applications (Wobser, Stephenson, Delferro, & Marks, 2013).

Material Science and Nanotechnology

  • Nanolithography Applications : Tin-containing block copolymers, which could include Trimethyl(4-pyridyl)tin derivatives, have been investigated for use in nanolithography. These materials, with their unique properties, are significant for creating nano-sized features in materials (Maher et al., 2016).

Surface Modification

  • Surface Modification of Materials : Trimethyl(4-pyridyl)tin can potentially be used for surface modification processes, similar to the synthesis of 4-(2-trichlorosilylethyl)pyridine for modifying the surface of tin dioxide. This indicates its relevance in enhancing the properties of various materials (Grüniger & Calzaferri, 1979).

Energy and Environmental Applications

  • Sensor and Catalysis Applications : Studies on tin oxide nanostructures, which could be synthesized using Trimethyl(4-pyridyl)tin derivatives, reveal their potential in sensing and catalysis. These applications are critical in environmental monitoring and industrial processes (Yoon et al., 2016).

Photophysical Studies

  • Photophysical Properties and Potential Biological Use : Research on pyridyl corroles, which could be analogously applicable to Trimethyl(4-pyridyl)tin, indicates their significant photophysical properties. This suggests potential applications in areas like bioimaging and photodynamic therapy (Lai et al., 2020).

Safety And Hazards

Trimethyl(4-pyridyl)tin is classified as dangerous . It is fatal if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It is very toxic to aquatic life with long-lasting effects . It is also classified as a combustible liquid .

properties

IUPAC Name

trimethyl(pyridin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h2-5H;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBWXJZXFUKDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456262
Record name Trimethyl(4-pyridyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(4-pyridyl)tin

CAS RN

59020-06-3
Record name Trimethyl(4-pyridyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 4-(trimethylstannyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Kawata, Y Chino, N Kobayashi, M Kimura - Langmuir, 2018 - ACS Publications
Novel pyridine-substituted subphthalocyanines were prepared for an additional harvesting of a green spectral region of the solar light spectrum for zinc phthalocyanine-based dye-…
Number of citations: 14 pubs.acs.org
T Nagamura, Y Sota - Australian journal of chemistry, 2009 - CSIRO Publishing
A new polymer and small molecules containing the chromophore bis(2-(4-pyridiniumyl)thiazole) were synthesized. Their tetraphenylborate salts showed absorption spectral changes in …
Number of citations: 3 www.publish.csiro.au
G Lavarda, J Labella, MV Martínez-Díaz… - Chemical Society …, 2022 - pubs.rsc.org
Half a century after the synthesis of the first subporphyrinoid, the study of tripyrrole and trisoindole porphyrin analogues constitutes a fervent and rapidly expanding research area. The …
Number of citations: 23 pubs.rsc.org

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